
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H18F2N4O3 and its molecular weight is 388.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Urea and Bis-Urea Derivatives: Cancer Therapy Applications
A study presented the synthesis and biological evaluation of novel compounds with urea or bis-urea functionalities, showing significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7. These compounds, due to their high activity and selectivity, alongside compliance with drug-likeness rules, are considered as potential leads in the development of cancer therapeutics (Perković et al., 2016).
Extrinsic/Intrinsic Apoptosis Induction in Cancer Cells
Research into synthetic phenoxypyrimidine urea derivatives, such as AKF-D52, revealed their potential as growth inhibitors for various cancer types, including non-small cell lung cancer (NSCLC). AKF-D52 induces caspase-dependent and independent apoptosis, affects mitochondrial membrane potential, and triggers cytoprotective autophagy. Its efficacy in attenuating tumor growth in xenograft models highlights its promise as a therapeutic agent for lung cancer treatment (Gil et al., 2021).
Synthesis Methodologies
The development of efficient synthetic methods for compounds with urea functionalities is crucial for expanding their applications. For instance, a microwave-promoted, catalyst- and solvent-free synthesis of dihydroquinazolines from 2-aminobenzophenone and aldehydes demonstrates an environmentally friendly approach to obtaining these compounds, which are valuable for further medicinal chemistry exploration (Sarma & Prajapati, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(2,6-difluorophenyl)propanoic acid with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of urea.", "Starting Materials": [ "2-amino-3-(2,6-difluorophenyl)propanoic acid", "3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(2,6-difluorophenyl)propanoic acid with 3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the corresponding quinazolinone derivative.", "Step 2: Addition of urea to the quinazolinone derivative in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product, (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: The product can be purified by column chromatography using a suitable solvent system." ] } | |
Número CAS |
941946-18-5 |
Fórmula molecular |
C19H18F2N4O3 |
Peso molecular |
388.375 |
Nombre IUPAC |
1-(2,6-difluorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H18F2N4O3/c1-28-11-5-10-25-17(12-6-2-3-9-15(12)22-19(25)27)24-18(26)23-16-13(20)7-4-8-14(16)21/h2-4,6-9H,5,10-11H2,1H3,(H2,23,24,26) |
Clave InChI |
DNMGWDCXVXELBO-JJIBRWJFSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


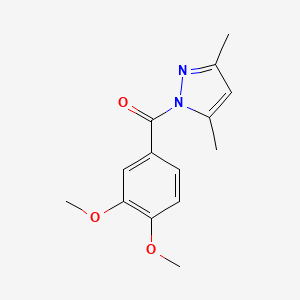

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B2892076.png)
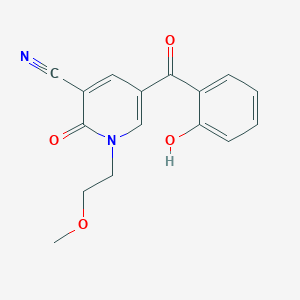
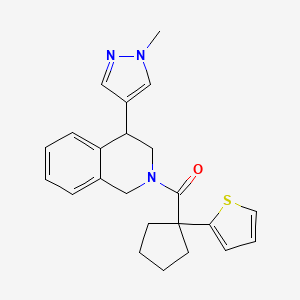
![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2892079.png)
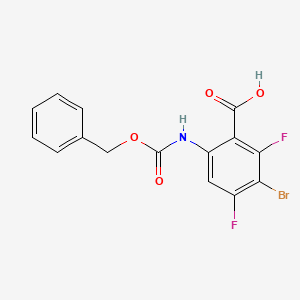
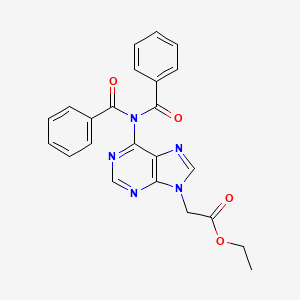
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)
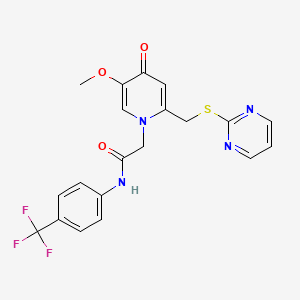
![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)
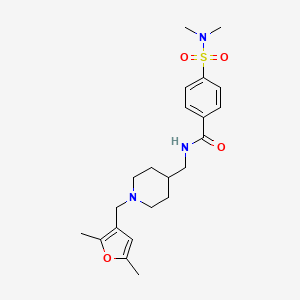
![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)
